Vildagliptin carboxylic acid metabolite, also known as LAY 151 or M20.7, is a significant metabolic product of the dipeptidyl peptidase-4 inhibitor vildagliptin, which is primarily used in the management of type 2 diabetes mellitus. This metabolite arises from the hydrolysis of the cyano group present in vildagliptin, accounting for approximately 57% of the administered dose in humans .
Vildagliptin itself is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 enzyme, enhancing the levels of incretin hormones such as glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide, which are crucial for insulin secretion regulation . The carboxylic acid metabolite is formed during the metabolism of vildagliptin and is recognized for its pharmacological inactivity compared to its parent compound .
The synthesis of vildagliptin carboxylic acid metabolite primarily involves the hydrolysis of vildagliptin's cyano group. This process occurs via multiple metabolic pathways, with significant involvement from enzymes other than cytochrome P450, which minimizes potential drug interactions during therapeutic use .
The hydrolysis reaction can be summarized as follows:
This reaction results in the conversion of the cyano moiety into a carboxylic acid functional group, leading to M20.7's formation. The exact conditions under which this hydrolysis occurs are influenced by physiological pH and enzymatic activity within the body .
The molecular formula of vildagliptin carboxylic acid metabolite is with a molecular weight averaging around 322.405 g/mol . The compound features a pyrrolidine ring structure and a hydroxylated adamantane moiety.
The primary reaction associated with vildagliptin carboxylic acid metabolite is its formation through hydrolysis, which can be represented as:
This reaction does not involve cytochrome P450 enzymes, making it a unique pathway for drug metabolism . Other minor metabolites include amide hydrolysis products and glucuronides .
The hydrolysis process can be influenced by factors such as pH and temperature, which dictate the rate and extent of conversion to the carboxylic acid form. In vitro studies have shown that this metabolite retains some biological activity but is significantly less potent than vildagliptin itself .
These properties are essential for understanding how vildagliptin carboxylic acid metabolite behaves in biological systems and its potential interactions with other compounds .
Vildagliptin carboxylic acid metabolite serves primarily as a research tool for studying drug metabolism and pharmacokinetics related to dipeptidyl peptidase-4 inhibitors. Its characterization aids in understanding metabolic pathways and potential interactions with other medications used in diabetes management.
Additionally, ongoing research focuses on its role in assessing safety profiles during drug development processes, particularly concerning metabolic stability and efficacy evaluations in clinical trials involving type 2 diabetes treatments .
The primary metabolic pathway for the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin involves hydrolytic cleavage of its cyanopyrrolidine group, leading to the formation of the pharmacologically inactive carboxylic acid metabolite designated M20.7 (LAY151). This biotransformation represents the dominant metabolic route in humans, accounting for approximately 55% of total circulating drug-related material in plasma, while unchanged vildagliptin constitutes approximately 25.7% [1] [2]. The hydrolysis occurs rapidly in vivo, with M20.7 detectable in plasma within 1.1 hours post-administration, mirroring the early appearance of the parent compound [1].
Mass balance studies in humans after a single oral 100-mg dose of [¹⁴C]vildagliptin demonstrated that 85.4% of the administered radioactivity was recovered in urine within 168 hours, with M20.7 representing the major excreted metabolite. Only 4.54% of the dose was recovered as unchanged drug in feces, indicating near-complete absorption followed by extensive metabolism [1] [2]. In vitro studies using human liver fractions confirmed M20.7 formation rates of 0.21 ± 0.03 pmol/h/mg protein in S9 fractions, 0.13 ± 0.01 pmol/h/mg protein in cytosol, and 0.64 ± 0.05 pmol/h/mg protein in microsomes at therapeutic substrate concentrations, establishing the liver as the primary site of hydrolysis [5].
Table 1: Recovery of Vildagliptin and M20.7 in Humans Following a Single 100-mg Oral Dose
| Matrix | Total Radioactivity Recovery (% dose) | Unchanged Vildagliptin (% dose) | M20.7 Metabolite (% dose) |
|---|---|---|---|
| Urine | 85.4% | 22.6% | Major component (exact % N/A) |
| Feces | 14.6% | 4.54% | Minor component |
| Total | ~100% | ~27% | >50% of circulating material |
Contrary to initial assumptions, the enzyme primarily responsible for M20.7 formation is DPP-4 itself – the pharmacological target of vildagliptin. This creates a unique scenario where the drug's target enzyme also mediates its primary deactivation. Robust evidence supports this mechanism:
This mechanism of target-mediated drug metabolism (TMDD) has significant pharmacokinetic implications. Pharmacodynamic modeling indicates that vildagliptin exhibits slow dissociation from DPP-4 (half-life ~1.1 hours) and undergoes hydrolysis by the enzyme (half-life ~6.3 hours) as a disposition mechanism. This contributes to its sustained inhibitory effect despite rapid plasma clearance of the parent drug [3].
Table 2: Kinetic Parameters of DPP-4 Mediated Vildagliptin Hydrolysis
| Parameter | Value (Human DPP-4) | Significance |
|---|---|---|
| Km (μM) | 8.5 ± 1.8 | Moderate affinity |
| Vmax (pmol/min/μg) | 16.1 ± 1.7 | High capacity |
| kcat (min⁻¹) | 16.1 ± 1.7 | Catalytic rate constant |
| kcat/Km (mL/min/μg) | 1.9 ± 0.4 | High catalytic efficiency |
| Sitagliptin Inhibition (%) | 92.5% | Confirms DPP-4 as primary metabolic enzyme |
Significant interspecies differences exist in the rate and extent of vildagliptin hydrolysis to M20.7, impacting the translation of preclinical findings:
The high clearance in rodents relative to humans, coupled with the dominant role of DPP-4 across species, supports the relevance of preclinical models for studying the hydrolysis pathway. However, the quantitative differences necessitate careful extrapolation of metabolic clearance data.
Table 3: Species-Specific Variability in Vildagliptin Hydrolysis
| Species | M20.7 Formation Rate (pmol/h/mg protein) in S9 Fractions | Plasma Clearance (L/h/kg) | Primary Excretion Route | DPP-4 Contribution to Hydrolysis |
|---|---|---|---|---|
| Human | 0.21 ± 0.03 | ~0.5 (projected) | Urine (85%) | >90% |
| Rat | 0.98 ± 0.08 | 2.9 | Urine (58%) / Feces (34%) | >90% |
| Dog | Not Reported | 1.3 | Urine (75%) | >90% (inferred) |
| Mouse | 1.21 ± 0.12 | Not Reported | Not Reported | >90% |
Beyond hydrolysis by DPP-4, vildagliptin undergoes chemically-mediated conjugation reactions with endogenous thiols via its cyanopyrrolidine group, forming novel thiazoline-containing metabolites:
This pathway represents a minor clearance route quantitatively (≈2% of dose) compared to DPP-4-mediated hydrolysis forming M20.7 (>50% of circulating material). However, the formation of chemically reactive intermediates and stable protein adducts via this pathway has potential implications for idiosyncratic drug reactions, including rare liver injury associated with vildagliptin. The M407 adduct serves as a biomarker for this covalent binding potential.
Table 4: Novel Thiol-Derived Metabolites of Vildagliptin
| Metabolite Designation | Chemical Origin | Structure | Detection Site | Excretion (% dose in rats) |
|---|---|---|---|---|
| M407 | L-Cysteine Adduct | Thiazoline acid | Plasma, Urine, Feces, Bile | ~2% (total) |
| M583 | Glucuronide of M407 | O-Glucuronide of thiazoline | Bile | Quantified in bile |
| M464 | Cysteinylglycine Adduct | Thiazoline acid conjugate | Urine, Feces, Bile | Minor component |
| M611 (in vitro only) | Glutathione (GSH) Adduct | Thiazoline-GSH conjugate | Incubations (HEK293 cells, liver fractions) | Not detected in vivo |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8